9-(2-fluorophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione
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Description
Molecular Structure Analysis
The molecular structure of 6-(2-Fluorophenyl)benzodbenzazepine-5,7-dione consists of a benzazepine core with a fluorophenyl group at the 6-position and a dione group at the 5,7-positions.Chemical Reactions Analysis
Specific chemical reactions involving 6-(2-Fluorophenyl)benzodbenzazepine-5,7-dione are not available in the retrieved information.Mechanism of Action
Target of Action
Benzodiazepines generally act on the GABA (A) Receptor in the human body . This receptor plays a crucial role in inhibitory neurotransmission.
Mode of Action
Benzodiazepines are positive allosteric modulators of the GABA (A) Receptor . They enhance the effect of the neurotransmitter GABA, leading to increased inhibitory effects within the nervous system.
Biochemical Pathways
The primary pathway affected by benzodiazepines is the GABAergic system . By enhancing the effect of GABA, these compounds can decrease neuronal excitability.
Pharmacokinetics
Specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for benzodiazepines can vary, but they are generally well-absorbed and widely distributed throughout the body .
Result of Action
The enhancement of GABAergic activity can lead to effects such as sedation, hypnosis, anxiolysis, and muscle relaxation .
Action Environment
The action of benzodiazepines can be influenced by various factors, including the individual’s age, liver function, and concurrent use of other medications .
Properties
IUPAC Name |
6-(2-fluorophenyl)benzo[d][2]benzazepine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12FNO2/c21-17-11-5-6-12-18(17)22-19(23)15-9-3-1-7-13(15)14-8-2-4-10-16(14)20(22)24/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZMQGNSMPCDTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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